molecular formula C15H21N3O2S B496006 N-ethyl-2-({[(3-methylbutanoyl)amino]carbothioyl}amino)benzamide

N-ethyl-2-({[(3-methylbutanoyl)amino]carbothioyl}amino)benzamide

Cat. No.: B496006
M. Wt: 307.4g/mol
InChI Key: NASBGHRBTIWKDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-2-({[(3-methylbutanoyl)amino]carbothioyl}amino)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes an ethyl group, a benzamide core, and a carbamothioyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-({[(3-methylbutanoyl)amino]carbothioyl}amino)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency and minimize waste, ensuring that the compound can be produced in sufficient quantities for research and application.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-({[(3-methylbutanoyl)amino]carbothioyl}amino)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically leading to the conversion of functional groups to more reduced forms.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield new functional groups such as ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-ethyl-2-({[(3-methylbutanoyl)amino]carbothioyl}amino)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and disease treatment.

    Industry: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-ethyl-2-({[(3-methylbutanoyl)amino]carbothioyl}amino)benzamide exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as enzyme activity or signal transduction, ultimately resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-ethyl-2-({[(3-methylbutanoyl)amino]carbothioyl}amino)benzamide include other benzamide derivatives and carbamothioyl-containing compounds. These compounds share structural similarities but may differ in their specific functional groups and overall molecular architecture.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H21N3O2S

Molecular Weight

307.4g/mol

IUPAC Name

N-ethyl-2-(3-methylbutanoylcarbamothioylamino)benzamide

InChI

InChI=1S/C15H21N3O2S/c1-4-16-14(20)11-7-5-6-8-12(11)17-15(21)18-13(19)9-10(2)3/h5-8,10H,4,9H2,1-3H3,(H,16,20)(H2,17,18,19,21)

InChI Key

NASBGHRBTIWKDC-UHFFFAOYSA-N

SMILES

CCNC(=O)C1=CC=CC=C1NC(=S)NC(=O)CC(C)C

Canonical SMILES

CCNC(=O)C1=CC=CC=C1NC(=S)NC(=O)CC(C)C

Origin of Product

United States

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